2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride
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Overview
Description
2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyridine, followed by the addition of pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-2-yl)pyrimidine hydrochloride
- 2-Pyrrolidin-2-ylpyridine
- 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride
Uniqueness
2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyrrolidine and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C10H15ClN2 |
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Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-6-11-9(4-1)8-10-5-3-7-12-10;/h1-2,4,6,10,12H,3,5,7-8H2;1H |
InChI Key |
QOPJBGJTPWHTOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=N2.Cl |
Origin of Product |
United States |
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